Cas no 824969-11-1 (Benzamide, 3-methyl-N-(3-methyl-5-phenyl-1H-pyrazol-4-yl)-)

Benzamide, 3-methyl-N-(3-methyl-5-phenyl-1H-pyrazol-4-yl)- structure
824969-11-1 structure
Product name:Benzamide, 3-methyl-N-(3-methyl-5-phenyl-1H-pyrazol-4-yl)-
CAS No:824969-11-1
MF:C18H17N3O
MW:291.347083806992
CID:689618
PubChem ID:21897945

Benzamide, 3-methyl-N-(3-methyl-5-phenyl-1H-pyrazol-4-yl)- Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 3-methyl-N-(3-methyl-5-phenyl-1H-pyrazol-4-yl)-
    • 3-methyl-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide
    • 824969-11-1
    • SCHEMBL5739759
    • CMOASTZTWRFBGM-UHFFFAOYSA-N
    • DTXSID40619670
    • 3-methyl-N-(3-methyl-5-phenyl-1H-pyrazol-4-yl)-benzamide
    • Inchi: InChI=1S/C18H17N3O/c1-12-7-6-10-15(11-12)18(22)19-16-13(2)20-21-17(16)14-8-4-3-5-9-14/h3-11H,1-2H3,(H,19,22)(H,20,21)
    • InChI Key: CMOASTZTWRFBGM-UHFFFAOYSA-N
    • SMILES: CC1=CC(=CC=C1)C(=O)NC2=C(NN=C2C3=CC=CC=C3)C

Computed Properties

  • Exact Mass: 291.137162174g/mol
  • Monoisotopic Mass: 291.137162174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 381
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 57.8Ų

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